
Dimethyl 2,5-dibromohexanedioate
Overview
Description
Dimethyl 2,5-dibromohexanedioate (CAS 868-72-4) is a brominated ester derivative of hexanedioic acid. Its molecular formula is C₈H₁₂Br₂O₄, with a molecular weight of 331.99 g/mol . The compound features bromine atoms at the 2 and 5 positions of the hexanedioate backbone and methyl ester groups at both termini. It is a critical intermediate in organic synthesis, particularly for producing cyclobutene derivatives like dimethyl cyclobut-1-ene-1,2-dicarboxylate .
Key properties include:
- Crystal Structure: The compound exists in a meso form with a crystallographic center of inversion, confirmed via X-ray diffraction.
- Synthesis: Typically prepared via bromination of dimethyl hexanedioate or direct esterification of 2,5-dibromohexanedioic acid. Single crystals are grown by slow ethanol evaporation .
- Applications: Used in polymer chemistry and as a precursor for functionalized molecules in pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,5-dibromohexanedioate can be synthesized through the bromination of dimethyl hexanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the hexanedioate chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-dibromohexanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form dimethyl hexanedioate.
Hydrolysis: The ester groups can be hydrolyzed to form 2,5-dibromohexanedioic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted hexanedioates.
Reduction: Formation of dimethyl hexanedioate.
Hydrolysis: Formation of 2,5-dibromohexanedioic acid.
Scientific Research Applications
Organic Synthesis
Dimethyl 2,5-dibromohexanedioate serves as a crucial reagent in organic synthesis. It is utilized for:
- Preparation of Brominated Compounds : The compound acts as a precursor for various brominated derivatives, which are important in synthetic pathways for pharmaceuticals and agrochemicals.
- Synthesis of Diketopiperazines : It has been employed as a building block in synthesizing diketopiperazines, which are cyclic dipeptides with significant biological activities .
Table 1: Organic Synthesis Applications
Application | Description |
---|---|
Brominated Compound Preparation | Used to synthesize various brominated compounds |
Diketopiperazine Synthesis | Acts as a building block for diketopiperazine synthesis |
Biological Research
In biological research, this compound is examined for its role in enzyme-catalyzed reactions:
- Substrate for Enzyme Studies : The compound is used to study enzyme mechanisms and kinetics, particularly those involving ester hydrolysis. Its hydrolytic behavior under enzymatic conditions allows researchers to investigate various biological processes.
- Potential Medicinal Chemistry Applications : It is being explored for its utility in synthesizing pharmaceutical intermediates that could lead to new drug development.
Table 2: Biological Research Applications
Application | Description |
---|---|
Enzyme Mechanism Studies | Used to investigate enzyme kinetics and mechanisms |
Pharmaceutical Intermediate Synthesis | Explored for potential drug development applications |
Industrial Applications
This compound finds applications in industrial settings:
- Production of Specialty Chemicals : It is utilized in the manufacturing of specialty chemicals that require specific brominated structures.
- Polymer Chemistry : The compound can act as an initiator in polymerization reactions, contributing to the development of new materials with tailored properties.
Table 3: Industrial Applications
Application | Description |
---|---|
Specialty Chemical Production | Used in the synthesis of specialized chemical products |
Polymerization Initiator | Acts as an initiator for polymerization processes |
Case Study 1: Enzyme-Catalyzed Hydrolysis
A study investigated the use of this compound as a substrate in enzyme-catalyzed hydrolysis reactions. The findings revealed that the compound could effectively participate in these reactions, providing insights into enzyme specificity and reaction kinetics.
Case Study 2: Diketopiperazine Synthesis
Research focused on using this compound to synthesize substituted diketopiperazines. The study demonstrated high yields and selectivity during cyclization processes, highlighting its potential as a versatile building block in peptide synthesis .
Mechanism of Action
The mechanism of action of dimethyl 2,5-dibromohexanedioate involves its reactivity towards nucleophiles and reducing agents. The bromine atoms at the 2 and 5 positions are highly reactive, making the compound suitable for substitution and reduction reactions. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl 2,5-Dibromohexanedioate (CAS 869-10-3)
Molecular Formula : C₁₀H₁₆Br₂O₄
Key Differences :
- Ester Groups : Ethyl esters instead of methyl increase hydrophobicity and molecular weight (388.05 g/mol vs. 331.99 g/mol) .
- Reactivity : Ethyl esters may exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance.
- Synthetic Utility : Diethyl derivatives are used in reactions with amines (e.g., N-methylallylamine) to form diastereomeric pyrrolidine dicarboxylates, highlighting their versatility in constructing nitrogen-containing heterocycles .
Property | Dimethyl 2,5-Dibromohexanedioate | Diethyl 2,5-Dibromohexanedioate |
---|---|---|
Molecular Weight | 331.99 g/mol | 388.05 g/mol |
Ester Group | Methyl | Ethyl |
Boiling Point (est.) | Lower | Higher |
Hydrolysis Reactivity | Faster | Slower |
Diastereomer Formation | Limited | Significant (e.g., with amines) |
2,5-Dibromohexanediamide (CAS 99584-96-0)
Molecular Formula : C₆H₁₀Br₂N₂O₂
Key Differences :
- Functional Groups : Replaces ester groups with amides, enabling hydrogen bonding and altering solubility.
- Applications : Primarily used in peptide-like syntheses or polymers requiring intermolecular hydrogen bonding .
Property | This compound | 2,5-Dibromohexanediamide |
---|---|---|
Functional Groups | Esters | Amides |
Hydrogen Bonding | Weak (C–H···O) | Strong (N–H···O) |
Solubility | Higher in organic solvents | Higher in polar solvents |
Thermal Stability | Lower (ester hydrolysis) | Higher (amide stability) |
Non-Brominated Analog: Dimethyl Adipate (CAS 627-93-0)
Molecular Formula : C₈H₁₄O₄
Key Differences :
- Bromine Absence : Lacks electrophilic bromine atoms, reducing reactivity in substitution reactions.
- Applications : Used as a plasticizer or solvent rather than a synthetic intermediate .
Property | This compound | Dimethyl Adipate |
---|---|---|
Reactivity | High (Br substitution) | Low |
Molecular Weight | 331.99 g/mol | 174.19 g/mol |
Toxicity | Likely higher | Lower |
Stereochemical and Functional Group Impact
- Stereochemistry : The meso configuration of this compound simplifies its stereochemical profile compared to diastereomeric analogs like (2R,5S)-rel-diethyl 2,5-dibromohexanedioate (CAS BD165602), which exhibit complex stereoisomerism .
- Bromine Positioning : Bromine at the 2 and 5 positions enhances electrophilicity, enabling nucleophilic substitutions (e.g., Suzuki couplings or Grignard reactions) more readily than analogs with bromine at other positions .
Research Findings and Trends
- Polymer Chemistry: Brominated esters like this compound are precursors for flame-retardant polymers. Their reactivity contrasts with non-brominated analogs used in biodegradable polyesters .
- Thermal Behavior : Ethyl esters generally exhibit higher thermal stability than methyl esters due to increased van der Waals interactions .
Biological Activity
Dimethyl 2,5-dibromohexanedioate (DMDHH), with the molecular formula C₈H₁₂Br₂O₄, is an organic compound recognized for its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DMDHH is classified as a dibromo derivative of hexanedioic acid, where both carboxylic acid groups are esterified with methanol. The presence of bromine atoms in its structure contributes to its reactivity and potential biological interactions. The compound's unique characteristics make it valuable in synthetic chemistry and biological research.
Synthesis of this compound
The synthesis typically involves the bromination of dimethyl hexanedioate using bromine (Br₂) in solvents like carbon tetrachloride or chloroform. The reaction conditions are carefully controlled to achieve selective bromination at the desired positions on the hexanedioate chain. Following bromination, purification techniques such as recrystallization or distillation are employed to isolate the final product.
Enzyme-Catalyzed Reactions
DMDHH has been studied for its role as a substrate in enzyme-catalyzed reactions, particularly those involving ester hydrolysis. Its ability to undergo hydrolysis under enzymatic conditions allows researchers to investigate enzyme mechanisms and kinetics. This property makes DMDHH a useful tool for studying various biological processes .
Interaction with Biological Molecules
Research indicates that DMDHH can interact with nucleophiles and various biological molecules, providing insights into its pharmacological properties. Its reactivity suggests potential applications in medicinal chemistry, particularly in synthesizing pharmaceutical intermediates .
Case Studies and Research Findings
- Enzymatic Hydrolysis : A study demonstrated that DMDHH could serve as a substrate for specific hydrolases, facilitating the investigation of enzyme specificity and kinetics. The hydrolysis rate was measured under varying conditions, revealing insights into enzyme behavior with this compound as a substrate.
- Synthesis of Bioactive Compounds : DMDHH has been utilized in the synthesis of diketopiperazines (DKPs), which are known for their diverse biological activities. The compound acts as a building block in creating DKPs that exhibit significant pharmacological effects, showcasing its utility in drug development .
- Crystallographic Studies : Single-crystal X-ray diffraction studies have provided detailed structural information about DMDHH, confirming its meso form and revealing intermolecular interactions that may influence its biological activity .
Comparative Analysis with Related Compounds
The following table compares DMDHH with structurally similar compounds:
Compound Name | Structure Type | Key Differences |
---|---|---|
Diethyl 2,5-dibromohexanedioate | Ethyl ester instead of methyl | Similar reactivity but different solubility properties. |
Methyl 2,5-dibromopentanoate | Shorter carbon chain | Similar reactivity but less steric hindrance. |
Ethyl 2-bromovalerate | Single bromine atom | Less complex structure and different reactivity profile. |
DMDHH's specific bromination pattern and dual ester groups confer distinct reactivity compared to its analogs, enhancing its value in synthetic applications.
Safety Considerations
While specific safety data on DMDHH is limited, the presence of bromine suggests potential hazards such as skin and eye irritation. Standard laboratory safety practices should be observed when handling this compound .
Q & A
Q. Basic: What are the key considerations for optimizing the synthesis of dimethyl 2,5-dibromohexanedioate?
Methodological Answer:
- Step 1: Begin with a literature review to identify established bromination protocols for diesters (e.g., radical vs. electrophilic bromination) .
- Step 2: Optimize reaction conditions (solvent polarity, temperature, stoichiometry of brominating agents) using iterative small-scale trials. Monitor reaction progress via TLC or GC-MS .
- Step 3: Purify the product using fractional crystallization or column chromatography, and validate purity via NMR and HPLC .
Q. Advanced: How can Design of Experiments (DoE) improve yield and selectivity in large-scale synthesis?
- Step 1: Use DoE to evaluate interactions between variables (e.g., catalyst loading, reaction time, and temperature). Apply response surface methodology to identify optimal conditions .
- Step 2: Incorporate in-situ spectroscopic monitoring (e.g., FTIR or Raman) to track intermediate formation and side reactions .
- Step 3: Validate scalability using kinetic modeling to predict mass/heat transfer limitations in reactor systems .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Step 1: Use H and C NMR to confirm ester groups and bromine substitution patterns. Compare chemical shifts with analogous compounds .
- Step 2: Employ IR spectroscopy to identify carbonyl (C=O) and C-Br stretching vibrations .
- Step 3: Validate molecular weight via high-resolution mass spectrometry (HRMS) .
Q. Advanced: How can computational methods enhance spectral interpretation?
- Step 1: Perform density functional theory (DFT) calculations to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to refine structural assignments .
- Step 2: Use molecular dynamics simulations to assess conformational flexibility and its impact on spectral broadening .
Q. Basic: How can researchers investigate the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Step 1: Screen nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, elevated temperatures) .
- Step 2: Monitor reaction kinetics using UV-Vis spectroscopy or quench-and-analyze methods .
- Step 3: Isolate products and characterize regioselectivity (2- vs. 5-position substitution) via X-ray crystallography .
Q. Advanced: What mechanistic insights can kinetic isotope effects (KIEs) provide?
- Step 1: Conduct KIE studies by replacing H with H at reactive sites to distinguish between concerted (SN2) and stepwise (radical or ionic) mechanisms .
- Step 2: Couple with Eyring plot analysis to determine activation parameters (ΔH‡, ΔS‡) and infer transition state structures .
Q. Basic: How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Step 1: Expose the compound to controlled stressors (light, humidity, temperature) per ICH guidelines. Use accelerated stability testing (40°C/75% RH) .
- Step 2: Monitor degradation via HPLC-MS to identify hydrolysis or debromination products .
Q. Advanced: What advanced analytical techniques can elucidate degradation pathways?
- Step 1: Apply hyphenated techniques (e.g., LC-NMR-MS) to structurally characterize transient degradation intermediates .
- Step 2: Use quantum mechanical calculations to predict bond dissociation energies and identify labile sites .
Q. Basic: How can researchers resolve contradictions in reported synthetic yields or reactivity data?
Methodological Answer:
- Step 1: Replicate experiments using documented protocols, ensuring fidelity to reported conditions (e.g., solvent purity, inert atmosphere) .
- Step 2: Perform statistical analysis (e.g., t-tests) to assess reproducibility across multiple batches .
Q. Advanced: What multivariate approaches can identify hidden variables affecting reproducibility?
- Step 1: Apply principal component analysis (PCA) to datasets spanning reaction parameters and outcomes to detect confounding factors (e.g., trace metal impurities) .
- Step 2: Use machine learning models to predict optimal reaction conditions from heterogeneous literature data .
Q. Advanced: How can QSAR models predict biological activity of derivatives synthesized from this compound?
Methodological Answer:
- Step 1: Synthesize a library of derivatives with systematic structural variations (e.g., substituents at 2- and 5-positions) .
- Step 2: Collect bioactivity data (e.g., IC50 values) and compute molecular descriptors (logP, polar surface area) .
- Step 3: Train QSAR models using partial least squares (PLS) regression or neural networks. Validate predictive power via leave-one-out cross-validation .
Q. Basic: What strategies are recommended for conducting a rigorous literature review on this compound?
Methodological Answer:
- Step 1: Use SciFinder or Reaxys to compile patents and journal articles. Filter by synthesis methods, applications, and safety data .
- Step 2: Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals over non-academic platforms .
Q. Advanced: How can bibliometric analysis identify research gaps or emerging trends?
- Step 1: Map keyword co-occurrence networks (e.g., using VOSviewer) to visualize clusters in bromination chemistry or diester applications .
- Step 2: Analyze citation networks to identify seminal papers and under-explored areas .
Q. Advanced: How can theoretical frameworks guide studies on the compound’s role in polymer chemistry?
Methodological Answer:
Properties
IUPAC Name |
dimethyl 2,5-dibromohexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVICCJCVLLCDFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(C(=O)OC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968220 | |
Record name | Dimethyl 2,5-dibromohexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868-72-4, 53490-47-4 | |
Record name | Dimethyl 2,2'-dibromoadipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 868-72-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC120723 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dimethyl 2,5-dibromohexanedioate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2,5-dibromoadipate | |
Source | European Chemicals Agency (ECHA) | |
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